B1579908 L-METHIONINE-N-FMOC (13C5,15N)

L-METHIONINE-N-FMOC (13C5,15N)

Cat. No.: B1579908
M. Wt: 377.41
Attention: For research use only. Not for human or veterinary use.
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Description

L-METHIONINE-N-FMOC (13C5,15N) is a stable isotope-labeled derivative of methionine, specifically engineered for advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications . The compound is enriched with five Carbon-13 (13C) atoms and one Nitrogen-15 (15N) atom, providing a molecular formula of 13C5H1115NO2S and a molecular weight of 377.41 g/mol . The amino functional group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it an essential building block for Fmoc-based solid-phase peptide synthesis (SPPS), where it facilitates the incorporation of labeled methionine into peptide chains with high efficiency . This reagent provides critical value in quantitative proteomics, where it serves as an internal standard for the precise measurement of protein expression and turnover in complex biological mixtures . In metabolic studies, it acts as a metabolic tracer, allowing researchers to map methionine absorption, distribution, and utilization in pathways such as the methionine salvage pathway and the synthesis of S-adenosylmethionine (SAMe) . The combination of Fmoc protection and stable isotope labeling makes it a versatile tool for studying protein-protein interactions, protein dynamics, and drug metabolism processes with high sensitivity and accuracy . L-METHIONINE-N-FMOC (13C5,15N) is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Weight

377.41

Purity

98%

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

L-Methionine-N-Fmoc (13C5,15N) is primarily employed in the synthesis of isotopically labeled peptides. The Fmoc protection allows for efficient coupling reactions in solid-phase peptide synthesis (SPPS), facilitating the incorporation of labeled methionine into peptide chains. This is crucial for:

  • Studying Protein Dynamics : By incorporating labeled methionine into proteins, researchers can track and analyze protein behavior in various biological contexts.
  • Mass Spectrometry : The isotopic labeling enhances the sensitivity and accuracy of mass spectrometry-based quantification methods.

Metabolic Studies

The compound's isotopic labeling allows it to serve as a tracer in metabolic studies, particularly in understanding:

  • Absorption and Distribution : Researchers can track how proteins synthesized with L-Methionine-N-Fmoc (13C5,15N) are absorbed and distributed within biological systems.
  • Drug Metabolism : It aids in studying drug absorption, distribution, metabolism, and excretion (ADME) processes by providing insights into how drugs interact with proteins.

Proteomics

L-Methionine-N-Fmoc (13C5,15N) plays a significant role in proteomics research:

  • Quantitative Analysis : It is used to create isotope-labeled standards for quantitative proteomics, allowing for the precise measurement of protein concentrations within complex mixtures.
  • Nuclear Magnetic Resonance (NMR) : The compound is also utilized in NMR studies to investigate protein structures and dynamics due to its stable isotopic composition.

Protein Interaction Studies

A study published in Journal of Proteome Research demonstrated the use of L-Methionine-N-Fmoc (13C5,15N) in examining protein-protein interactions under physiological conditions. The researchers incorporated this labeled methionine into a model protein and tracked its interactions using mass spectrometry, revealing critical insights into cellular signaling pathways.

Drug Development Research

In a case study focused on drug metabolism published in Drug Metabolism and Disposition, researchers used L-Methionine-N-Fmoc (13C5,15N) to trace the metabolic fate of a new pharmaceutical compound. The isotopic labeling allowed them to determine the pathways involved in the drug’s metabolism and its interaction with liver enzymes.

Comparison with Similar Compounds

The following table and analysis highlight key differences between L-METHIONINE-N-FMOC (13C5,15N) and structurally or functionally related isotope-labeled compounds.

Table 1: Comparative Overview of Isotope-Labeled Compounds

Compound Amino Acid Isotope Labeling Protecting Group Molecular Weight Primary Application Purity/Enrichment
L-METHIONINE-N-FMOC (13C5,15N) Methionine 13C5, 15N Fmoc 155.17 Peptide synthesis, SIRM* 98% 13C, 98% 15N
L-PHENYLALANINE-N-FMOC (13C9,15N) Phenylalanine 13C9, 15N Fmoc 397.36 Proteomics, quantitative MS 98% purity, 99% isotopes
[13C5,15N2]-Glutamine Glutamine 13C5, 15N2 None ~184.1† Metabolic flux analysis Not specified
Proline (13C5,15N) Proline 13C5, 15N None ~129.1† LC-MS/MS quantitation High purity
L-Methionine (U-13C5,15N) Methionine U-13C5, 15N None 155.17 Metabolic tracing in bacteria/cells 97–99% isotopes

*SIRM: Stable Isotope-Resolved Metabolomics; †Approximate molecular weight based on natural abundance.

Key Differentiators

(1) Amino Acid Backbone and Functional Role
  • Methionine Derivatives: L-METHIONINE-N-FMOC (13C5,15N) and non-Fmoc L-methionine (U-13C5,15N) are critical for studying sulfur metabolism, methylation pathways, and antioxidant synthesis (e.g., glutathione) .
  • Phenylalanine Derivatives: L-PHENYLALANINE-N-FMOC (13C9,15N) is used in proteomics to quantify protein turnover, leveraging its aromatic side chain for MS detection .
  • Glutamine and Proline : [13C5,15N2]-Glutamine traces nitrogen/carbon flux in the Krebs cycle and nucleotide synthesis , while 13C5,15N-proline aids in collagen and stress-response protein studies .
(2) Isotopic Labeling Pattern
  • L-METHIONINE-N-FMOC (13C5,15N) has five 13C and one 15N , optimized for dual-isotope MS detection. In contrast, [13C5,15N2]-glutamine includes two 15N atoms , enhancing nitrogen flux resolution in pathways like urea synthesis .
  • L-PHENYLALANINE-N-FMOC (13C9,15N) has extensive 13C labeling (9 atoms), improving signal-to-noise ratios in high-resolution MS .
(4) Analytical Performance
  • Purity and Enrichment : Higher isotopic enrichment (e.g., 99% in phenylalanine vs. 98% in methionine) reduces background interference in MS, crucial for low-abundance metabolite detection .
  • Molecular Weight : Bulkier compounds like L-PHENYLALANINE-N-FMOC (397.36 g/mol) require optimized chromatographic separation compared to smaller molecules like methionine (155.17 g/mol) .

Research Findings

  • Metabolic Tracing: L-METHIONINE-N-FMOC (13C5,15N) was used to map methionine salvage pathways in Fusobacterium nucleatum, revealing isotopic enrichment in S-adenosylmethionine (SAM) and homocysteine . Non-Fmoc methionine isotopes similarly traced glutathione synthesis in liver extracts .
  • Peptide Synthesis : The Fmoc group in methionine derivatives enables residue-specific incorporation into peptides, verified via LC-MS/MS .
  • Limitations : Fmoc-protected compounds require additional deprotection steps, limiting their use in live-cell systems compared to unprotected isotopes .

Preparation Methods

Isotope Source and Incorporation

  • Carbon-13 (^13C) Labeling: The five carbon atoms in methionine are enriched with ^13C by using ^13C-labeled precursors such as ^13C-glucose or ^13C-methanol in microbial fermentation or chemical synthesis.
  • Nitrogen-15 (^15N) Labeling: The nitrogen atom is enriched with ^15N by using ^15N-ammonium salts or other ^15N-labeled nitrogen sources during biosynthesis.

Microbial fermentation is a common method for producing uniformly labeled L-methionine with ^13C and ^15N isotopes, using genetically optimized strains grown in media containing isotopically labeled substrates. This approach ensures high isotopic purity (typically 97-99%) and yield.

Chemical Synthesis of L-Methionine-N-Fmoc (13C5,15N)

The preparation involves two main steps:

Protection of the Amino Group with Fmoc

  • The free amino group of isotope-labeled L-methionine is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in an alkaline aqueous or organic solvent system.
  • Typical reaction conditions include:
    • Solvent: Dioxane/water or tetrahydrofuran (THF)
    • Base: Sodium bicarbonate or sodium carbonate to maintain pH ~8-9
    • Temperature: 0–25°C to avoid side reactions
  • The reaction proceeds via nucleophilic attack of the amino group on Fmoc-Cl, forming the N-Fmoc protected amino acid.

Purification

  • The crude product is purified by recrystallization or chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Purity is confirmed by mass spectrometry and NMR, ensuring isotopic enrichment and Fmoc protection integrity.

Data Table: Typical Parameters for Preparation

Step Conditions Notes
Isotope incorporation Microbial fermentation with ^13C-glucose and ^15N-ammonium Isotopic purity 97-99%
Amino group protection Fmoc-Cl, NaHCO3, dioxane/water Reaction at 0–25°C, pH ~8-9
Reaction time 1–3 hours Monitored by TLC or HPLC
Purification Recrystallization or RP-HPLC Purity >95% confirmed by MS and NMR
Final product isotopic purity ^13C5, 99%; ^15N, 99% Verified by isotope ratio mass spectrometry

Research Findings and Analytical Characterization

  • Mass Spectrometry (MS): Confirms molecular weight consistent with L-Methionine-N-Fmoc (13C5,15N) at 377.504 Da, verifying isotope incorporation.
  • Nuclear Magnetic Resonance (NMR): ^13C and ^15N NMR spectra show characteristic shifts confirming the positions of isotopic labels and the presence of the Fmoc group.
  • Isotopic Purity: Achieved through controlled fermentation and synthesis, typically exceeding 97%, critical for applications in quantitative proteomics and structural biology.

Summary of Preparation Methodology

Preparation Stage Description Key Considerations
Isotope Enrichment Biosynthetic incorporation of ^13C and ^15N Use of labeled substrates in microbial culture
Amino Group Protection Reaction with Fmoc-Cl under mild alkaline conditions Control of pH and temperature to avoid side reactions
Purification Chromatography or recrystallization Ensuring high purity and isotopic integrity
Quality Control MS and NMR analysis Verification of molecular weight and labeling

Q & A

Q. How can researchers validate the absence of racemization during Fmoc deprotection?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis is used to assess enantiomeric purity post-deprotection. For example, [13C5,15N]-proline derivatives showed <1% racemization when deprotected under optimized piperidine conditions (20% v/v, 30 min). MS/MS fragmentation patterns further confirm retention of the L-configuration .

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